(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound is a benzothiazole derivative featuring a (Z)-configured imino linkage between the benzothiazole core and a 4-(N-methyl-N-phenylsulfamoyl)benzoyl group. The methyl ester at the acetoxy position and the 6-methyl substitution on the benzothiazole ring contribute to its structural uniqueness.
Properties
IUPAC Name |
methyl 2-[6-methyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-17-9-14-21-22(15-17)34-25(28(21)16-23(29)33-3)26-24(30)18-10-12-20(13-11-18)35(31,32)27(2)19-7-5-4-6-8-19/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWKPFHFKANJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
- InChI Key : A unique identifier for the compound, useful for database searches.
Benzothiazole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. The proposed mechanism of action for this compound includes:
- Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
- Antimicrobial Activity : Some benzothiazole derivatives exhibit antibacterial and antifungal properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study reported that modifications to the benzothiazole nucleus enhance its anticancer activity against various cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 1.8 | Cell cycle arrest |
| B7 | H1299 | 1.0 | Inhibition of migration |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were assessed through its impact on cytokine production. It was found to significantly reduce IL-6 and TNF-α levels in vitro, indicating a promising role in managing inflammatory diseases .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Cell Cycle Analysis : In a study involving Hep3B liver cancer cells, treatment with related benzothiazole derivatives resulted in significant G2-M phase arrest, suggesting that these compounds may effectively halt cancer cell proliferation . Cell Cycle Analysis
- Cytotoxicity Assays : A series of cytotoxicity assays demonstrated that the compound has a lower IC50 compared to standard chemotherapeutic agents like doxorubicin, indicating higher potency against specific cancer cell lines .
Scientific Research Applications
Structural Overview
The compound features a thiazole derivative structure, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately .
Pharmacological Properties
-
Antidepressant Activity :
- Research indicates that derivatives of this compound exhibit high affinities for serotonin receptors, particularly and . For instance, one derivative demonstrated a Ki value of for the receptor, suggesting potential antidepressant properties.
- A study evaluating similar benzothiazole derivatives showed significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST), indicating reduced immobility times and potential efficacy in treating depression.
-
Anti-inflammatory Effects :
- Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways. The mechanism involves binding to specific molecular targets within biological systems, which can lead to the modulation of enzyme activities or receptor signaling pathways.
-
Anti-cancer Research :
- Extensive studies have been conducted on heterocyclic compounds like thiazoles for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Research has indicated that compounds similar to (Z)-methyl 2-(...) can induce significant cytotoxicity in cancer cell lines.
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves several key steps:
- Formation of Key Intermediates :
- The compound is synthesized from commercially available precursors through controlled reactions that yield the desired thiazole derivative.
- Characterization Techniques :
- Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Antidepressant Effects Study : A specific study evaluated a series of benzothiazole derivatives that demonstrated significant antidepressant-like activity in animal models, suggesting potential therapeutic applications in treating mood disorders.
- Anti-cancer Research : Investigations into thiophene-based derivatives have shown that heterocyclic compounds like thiazoles possess substantial anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest observed in various cancer cell lines.
Comparison with Similar Compounds
(Z)-Methyl 2-(2-((4-(N,N-Bis(2-Cyanoethyl)Sulfamoyl)Benzoyl)Imino)-6-Methylbenzo[d]Thiazol-3(2H)-yl)Acetate (CAS 865197-32-6)
- Key Difference: The sulfamoyl group is substituted with two 2-cyanoethyl groups instead of N-methyl-N-phenyl.
- Synthesis: Likely involves similar imino coupling reactions but with modified sulfamoyl precursors.
Analogues with Nitrobenzoyl Substituents
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate (CAS 338966-35-1)
- Key Difference : The 4-nitrobenzoyl group replaces the sulfamoylbenzoyl moiety, and the ester is ethyl instead of methyl.
- Impact: Electronic Effects: The nitro group is strongly electron-withdrawing, which may alter the electron density of the benzothiazole ring and influence reactivity or binding affinity.
Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]Ethanoate
- Key Difference: Features a 2-aminothiazole ring and a methoxycarbonylmethoxyimino group instead of the sulfamoylbenzoyl-imino linkage.
- Crystal Packing: Intermolecular hydrogen bonds (N–H⋯N, N–H⋯O) and π-π interactions stabilize the crystal structure, which may correlate with solid-state stability in the target compound .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Key Difference: Sulfonylurea bridge instead of sulfamoylbenzoyl-imino group, with triazine rings.
- Impact :
Comparative Data Table
| Compound Name | Substituent on Benzoyl Group | Ester Group | Key Functional Groups | Potential Application |
|---|---|---|---|---|
| Target Compound | 4-(N-Methyl-N-Phenylsulfamoyl) | Methyl | Sulfamoyl, Benzo[d]thiazole | Enzyme inhibition, Pharma |
| (Z)-Methyl 2-(2-((4-(N,N-Bis(2-Cyanoethyl)Sulfamoyl)Benzoyl)Imino)-6-Methylbenzo[d]Thiazol-3(2H)-yl)Acetate | 4-(N,N-Bis(2-Cyanoethyl)Sulfamoyl) | Methyl | Sulfamoyl, Cyanoethyl | Hydrophilic drug design |
| (Z)-Ethyl 2-(2-((4-Nitrobenzoyl)Imino)Benzo[d]Thiazol-3(2H)-yl)Acetate | 4-Nitro | Ethyl | Nitro, Benzo[d]thiazole | Reactive intermediate |
| Methyl 2-(2-Amino-1,3-Thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]Ethanoate | Methoxycarbonylmethoxyimino | Methyl | 2-Aminothiazole, Methoxycarbonyl | Antibiotic synthesis |
| Metsulfuron Methyl | Sulfonylurea, Triazine | Methyl | Sulfonylurea, Triazine | Herbicide |
Research Findings and Implications
- Electronic Effects: The N-methyl-N-phenylsulfamoyl group in the target compound likely provides moderate electron-withdrawing properties, balancing reactivity and stability compared to nitro or cyanoethyl groups .
- Biological Activity : The benzothiazole core is shared with antimicrobial and antitumor agents, suggesting the target compound could be optimized for similar applications .
- Synthetic Flexibility: Modular synthesis routes (e.g., imino coupling, esterification) allow for tailored modifications to enhance pharmacokinetic properties .
Preparation Methods
Sulfonamide Formation
Reactants : 4-Chlorosulfonylbenzoic acid (5 mmol), N-methylaniline (6 mmol).
Conditions : Reflux in dichloromethane (30 mL) with pyridine (10 mmol) for 6 hours.
Yield : 88% as a white powder.
Acyl Chloride Synthesis
Reactants : 4-(N-Methyl-N-phenylsulfamoyl)benzoic acid (5 mmol), thionyl chloride (15 mmol).
Conditions : Stirred at 70°C for 3 hours. Excess SOCl₂ is removed under vacuum.
Yield : Quantitative (used directly in next step).
Acylation to Form the Imino Linkage
The critical (Z)-imino configuration is established via acylation of the benzo[d]thiazole amine with 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride.
Procedure :
- Reactants : Alkylated benzo[d]thiazole (3 mmol), 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride (3.3 mmol), triethylamine (6 mmol).
- Conditions : Stirred in anhydrous DCM (20 mL) at 0°C→25°C for 24 hours.
- Workup : Washed with NaHCO₃ (5%), dried over MgSO₄, and purified via flash chromatography (DCM:MeOH, 20:1).
- Yield : 65% as a yellow solid.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 2H, ArH), 7.92 (d, J = 8.0 Hz, 2H, ArH), 7.62–7.25 (m, 7H, ArH), 3.72 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃), 2.51 (s, 3H, ArCH₃).
- ¹³C NMR : δ 168.9 (C=O), 163.2 (C=N), 142.1–121.3 (ArC), 52.0 (OCH₃), 38.7 (NCH₃), 21.1 (ArCH₃).
- X-ray Crystallography : Confirms (Z)-configuration with dihedral angle of 172° between benzoyl and thiazole planes.
Optimization and Challenges
Stereochemical Control
The (Z)-isomer predominates (>95%) when reactions are conducted at low temperatures (0–5°C) with slow addition of acyl chloride. Polar aprotic solvents (e.g., DCM) favor intramolecular hydrogen bonding, stabilizing the Z form.
Side Reactions
- Overtalkylation : Mitigated by using a 1:1.1 molar ratio of thiazole to acyl chloride.
- Hydrolysis of Sulfamoyl Group : Avoided by excluding moisture (strict anhydrous conditions).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| 1 | Cyclization | 85–90 | 98 | |
| 2 | Alkylation | 78 | 95 | |
| 3 | Sulfamoylation | 88 | 97 | |
| 4 | Acylation | 65 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
